![molecular formula C20H23NO3S B3815681 2-(4-methoxybenzyl)-4-[2-(methylthio)benzoyl]morpholine](/img/structure/B3815681.png)
2-(4-methoxybenzyl)-4-[2-(methylthio)benzoyl]morpholine
Overview
Description
2-(4-methoxybenzyl)-4-[2-(methylthio)benzoyl]morpholine, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic applications. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and has been shown to have a high affinity for the cannabinoid receptors in the brain.
Mechanism of Action
2-(4-methoxybenzyl)-4-[2-(methylthio)benzoyl]morpholine acts on the cannabinoid receptors in the brain, specifically the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation results in the various physiological and biochemical effects observed in the body.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-4-[2-(methylthio)benzoyl]morpholine has been shown to have several biochemical and physiological effects, including analgesia, sedation, and anxiolysis. It has also been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-methoxybenzyl)-4-[2-(methylthio)benzoyl]morpholine in lab experiments is its high potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the effects of cannabinoid receptor activation in the brain. However, one limitation of using 2-(4-methoxybenzyl)-4-[2-(methylthio)benzoyl]morpholine is its potential for abuse and dependence, which must be taken into consideration when conducting research with this compound.
Future Directions
There are several future directions for research involving 2-(4-methoxybenzyl)-4-[2-(methylthio)benzoyl]morpholine. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases. Additionally, further studies could investigate the potential for 2-(4-methoxybenzyl)-4-[2-(methylthio)benzoyl]morpholine to be used as an analgesic or anxiolytic agent. Finally, research could also focus on developing safer and more effective synthetic cannabinoids with similar therapeutic properties as 2-(4-methoxybenzyl)-4-[2-(methylthio)benzoyl]morpholine.
Scientific Research Applications
2-(4-methoxybenzyl)-4-[2-(methylthio)benzoyl]morpholine has been extensively studied in the research community for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic properties, making it a promising candidate for the treatment of various medical conditions such as chronic pain, anxiety disorders, and inflammatory diseases.
properties
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]-(2-methylsulfanylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-23-16-9-7-15(8-10-16)13-17-14-21(11-12-24-17)20(22)18-5-3-4-6-19(18)25-2/h3-10,17H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWPMNIIMFWKOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2CN(CCO2)C(=O)C3=CC=CC=C3SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)-4-[2-(methylthio)benzoyl]morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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